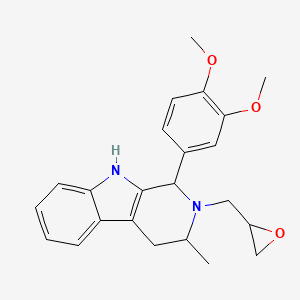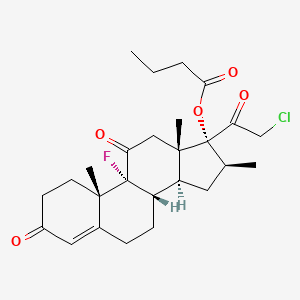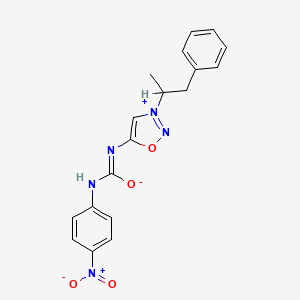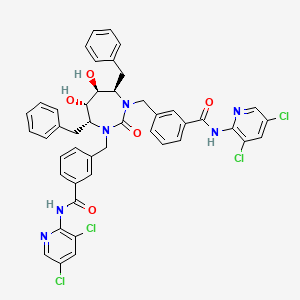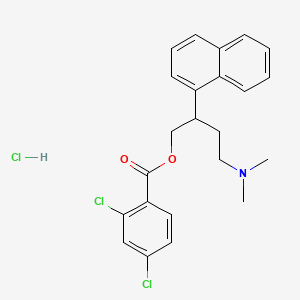
N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its complex structure, which includes phenyl and acetyl groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester typically involves the esterification of phenylacetic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
Phenylacetic acid+MethanolAcid CatalystN-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester+Water
The acid catalyst commonly used is concentrated sulfuric acid, which facilitates the esterification process by protonating the carbonyl group of the carboxylic acid, making it more electrophilic and thus more reactive towards the nucleophilic attack by methanol .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts, such as sulfonated polystyrene resins, can enhance the efficiency of the esterification process by providing a larger surface area for the reaction to occur .
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Phenylacetic acid and its derivatives.
Reduction: Phenylmethanol and related alcohols.
Substitution: Various amides and esters depending on the nucleophile used.
Applications De Recherche Scientifique
N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor .
Mécanisme D'action
The mechanism of action of N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release phenylacetic acid, which can then participate in various biochemical pathways. The phenyl and acetyl groups can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl phenylacetate: Another ester with a similar structure but lacks the acetyl and aminophenyl groups.
Phenylacetic acid: The parent compound from which the ester is derived.
N-Phenylacetyl-L-prolylglycine ethyl ester: A related compound with similar functional groups but different biological activities
Uniqueness
N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester is unique due to its complex structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
83529-25-3 |
|---|---|
Formule moléculaire |
C23H21NO3 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
methyl 2-phenyl-2-(N-(2-phenylacetyl)anilino)acetate |
InChI |
InChI=1S/C23H21NO3/c1-27-23(26)22(19-13-7-3-8-14-19)24(20-15-9-4-10-16-20)21(25)17-18-11-5-2-6-12-18/h2-16,22H,17H2,1H3 |
Clé InChI |
CWJMSZJUALDYRD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CC=CC=C1)N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




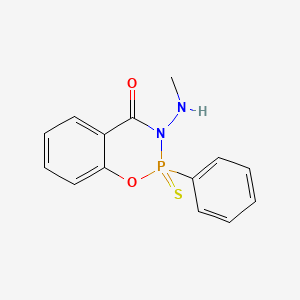
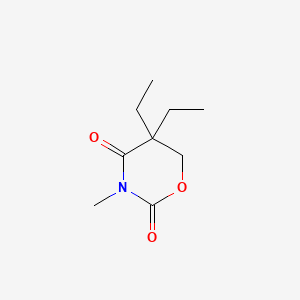
![[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[[(E)-2-methylbut-2-enyl]amino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]tridec-11-en-8-yl]methyl acetate](/img/structure/B12769338.png)
![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one;dihydrochloride](/img/structure/B12769361.png)
![Carbamic acid, [2-(sulfothio)ethyl]-, C-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ester, monosodium salt](/img/structure/B12769367.png)
